molecular formula C14H11NO3 B1253151 2-(2-Nitrophenyl)-3-phenyloxirane

2-(2-Nitrophenyl)-3-phenyloxirane

Cat. No.: B1253151
M. Wt: 241.24 g/mol
InChI Key: NXUBDSJOSBLAMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Nitrophenyl)-3-phenyloxirane (Molecular Formula: C14H11NO3, Molecular Weight: 241.24 g/mol ) is a versatile chiral epoxide that serves as a critical synthetic intermediate in organic and medicinal chemistry research. Its primary research value lies in its application as a precursor to enantiopure, aniline-containing amino alcohols . These amino alcohols are valuable building blocks for the high-yielding synthesis of a diverse range of chiral ligands, organic bases, and benzoxazines without any loss of optical purity . The synthetic utility of this compound is further demonstrated in novel acid-catalyzed rearrangement reactions. Under acidic conditions, derivatives of this oxirane can undergo a cascade of ring-opening and ring-closure processes to form di- and mono-oxalamides, which are useful as anthranilic acid derivatives . This rearrangement provides researchers with a metal-free, operationally simple, and high-yielding method to access complex molecular architectures from readily available starting materials . The compound is typically supplied as a racemic mixture or in its enantiopure forms, such as the trans-(R,R) isomer, to facilitate stereoselective synthesis . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for administration to humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H11NO3

Molecular Weight

241.24 g/mol

IUPAC Name

2-(2-nitrophenyl)-3-phenyloxirane

InChI

InChI=1S/C14H11NO3/c16-15(17)12-9-5-4-8-11(12)14-13(18-14)10-6-2-1-3-7-10/h1-9,13-14H

InChI Key

NXUBDSJOSBLAMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(O2)C3=CC=CC=C3[N+](=O)[O-]

Synonyms

2-(2-nitrophenyl)-3-phenyloxirane

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 2 2 Nitrophenyl 3 Phenyloxirane

Nucleophilic Ring-Opening Reactions

The core of 2-(2-nitrophenyl)-3-phenyloxirane's reactivity lies in the susceptibility of its epoxide ring to nucleophilic attack. This process alleviates the inherent ring strain and leads to the formation of 1,2-difunctionalized compounds. The regioselectivity and stereoselectivity of this ring-opening are key considerations, heavily influenced by the electronic nature of the substituents and the reaction conditions employed.

Regioselectivity and Stereoselectivity in Ring Fission

The presence of the electron-withdrawing nitro group on one of the phenyl rings and an unsubstituted phenyl group on the other introduces significant electronic asymmetry to the oxirane. This asymmetry dictates the preferred site of nucleophilic attack. In the case of nonsymmetrical trans-2,3-diaryloxiranes, the regioselectivity of the ring-opening is largely determined by these electronic effects. nih.gov For this compound, the strong electron-withdrawing nature of the nitro group makes the carbon atom beta to the nitrophenyl ring (the carbon bearing the phenyl group) the more electrophilic and thus the primary site of nucleophilic attack. nih.gov This is because the electron-withdrawing group destabilizes the adjacent benzylic carbocation-like transition state, favoring attack at the other benzylic carbon.

The stereoselectivity of the ring-opening reaction is also a critical aspect. For trans-epoxides, the reaction typically proceeds via an SN2-type mechanism, resulting in an inversion of configuration at the center of attack. This leads to the formation of anti-diastereomers. However, the use of certain reagents and catalysts can influence the stereochemical outcome.

Reactions with Halide Nucleophiles and Amine Derivatives

The reaction of this compound with halide nucleophiles, such as lithium bromide in the presence of a solid acid catalyst like Amberlyst-15, provides a stereocontrolled route to 1,2-diaryl-2-bromo alcohols. nih.gov The nucleophilic attack of the bromide ion occurs preferentially at the carbon atom bearing the phenyl group, leading to the formation of the corresponding bromohydrin. nih.gov The stereochemistry of the product can be influenced by the reaction temperature. nih.gov

Amines, being effective nucleophiles, readily open the epoxide ring of this compound. mnstate.edulibretexts.org These reactions typically proceed under neutral or mildly acidic conditions to afford amino alcohol derivatives. jsynthchem.com The regioselectivity follows the same principle, with the amine attacking the carbon atom distal to the electron-withdrawing nitro group. The nature of the amine, whether primary, secondary, or part of a more complex structure, will determine the final product. mnstate.edulibretexts.org

Lewis Acid and Brønsted Acid Catalyzed Transformations

The presence of a Lewis acid or a Brønsted acid can significantly activate the epoxide ring towards nucleophilic attack. researchgate.netresearchgate.netrsc.orgnih.gov Acids coordinate to the oxygen atom of the oxirane, making the ring more electrophilic and facilitating its opening even by weaker nucleophiles. khanacademy.org

In the presence of a Brønsted acid like sulfuric acid, the rearrangement of 3-aryloxirane-2-carboxamides, a related class of compounds, has been studied, revealing complex mechanistic pathways. researchgate.net DFT calculations have shown that the ortho-nitro substituent can be directly involved in the nucleophilic opening of the oxirane ring. researchgate.net Lewis acids, such as boron trifluoride etherate, are also effective catalysts for the ring-opening and subsequent rearrangements of epoxides. nih.govnih.govchemrxiv.org The choice of the acid catalyst can influence the reaction pathway, leading to different products.

Rearrangement Processes

In addition to direct nucleophilic ring-opening, this compound can undergo various rearrangement reactions, often catalyzed by acids or initiated by thermal or photochemical means. These rearrangements can lead to the formation of complex heterocyclic systems and other valuable organic scaffolds.

Acid-Catalyzed Meinwald-type Rearrangements to Heterocyclic Systems

Under acidic conditions, epoxides can undergo a Meinwald-type rearrangement to furnish carbonyl compounds. In the case of this compound and its derivatives, this rearrangement can be part of a cascade reaction leading to the synthesis of heterocyclic structures. researchgate.netrsc.org For instance, the acid-catalyzed rearrangement of 3-(2-nitrophenyl)oxirane-2-carboxamides can lead to the formation of N-(2-carboxyaryl)oxalamides. researchgate.netrsc.org These reactions showcase the synthetic utility of the epoxide as a precursor to more complex molecular architectures.

Thermal and Photochemical Rearrangement Studies

The study of thermal and photochemical rearrangements of epoxides provides insights into their excited-state chemistry and the formation of reactive intermediates. baranlab.orgresearchgate.netmdpi.com While specific studies on the thermal and photochemical rearrangements of this compound are not extensively detailed in the provided context, the general principles of such reactions can be inferred. Photoirradiation of related α-(2-nitrophenyl)ketones has been shown to induce oxygen transfer from the nitro group to the benzylic position, leading to cyclic hydroxamates. rsc.org This suggests that the nitro group in this compound could participate in photochemical transformations.

Reduction and Derivatization Strategies

The presence of both an epoxide and a nitro group on the aromatic ring of this compound offers multiple avenues for reduction and subsequent derivatization. Strategic manipulation of these functional groups allows for the synthesis of a variety of complex molecules, including chiral ligands and biologically relevant scaffolds.

The selective reduction of the oxirane ring in this compound, while preserving the nitro functionality, is a key transformation that unlocks access to a class of valuable amino alcohol intermediates. A notable strategy involves a regioselective double reduction of enantiopure trans-(R,R)-2-(2-nitrophenyl)-3-phenyloxirane. acs.orgnih.govacs.org This process yields new enantiopure aniline-containing amino alcohols, which are versatile building blocks for further synthetic elaborations. acs.orgnih.govacs.org

The reduction of the nitro group to an amine can also be achieved using various reducing agents, such as hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. However, achieving selective reduction of the oxirane ring without affecting the nitro group requires specific methodologies. One such approach involves alternative regioselective double reductions that lead to the formation of aniline-type amino alcohols. acs.orgnih.govacs.org

Detailed research has demonstrated the direct synthesis of new aniline-type amino alcohols from enantiopure (R,R)-2-(2-nitrophenyl)-3-phenyloxirane. acs.orgacs.org These transformations provide access to functionalized 1,2-diarylethanols, which have been utilized in the preparation of novel pyridyl and furyl alcohols, as well as 1,2-diaryl bromohydrins and acetonides in their enantiopure forms. acs.orgacs.org

Table 1: Selective Reduction of trans-(R,R)-2-(2-Nitrophenyl)-3-phenyloxirane

Starting MaterialReagents and ConditionsMajor ProductReference
trans-(R,R)-2-(2-Nitrophenyl)-3-phenyloxiraneAlternative regioselective double reductionsEnantiopure aniline-containing amino alcohols acs.orgnih.gov
This compoundHydrogen, Palladium on carbon (Pd/C)2-(2-Aminophenyl)-3-phenyloxirane

Functional Group Interconversions and Ligand Synthesis

The amino alcohols derived from the selective reduction of this compound are highly valuable intermediates for the synthesis of chiral ligands. acs.orgnih.govacs.org These amino alcohol subunits are versatile and are integral components of many synthetic compounds used in a wide array of catalytic asymmetric reactions, including hydrogenation, epoxidation, and nucleophilic additions. acs.org

Subsequent selective alkylation and derivatization of the newly formed aniline-containing amino alcohols allow for the rapid and high-yield synthesis of various chiral ligands, bases, and benzoxazines, all without compromising the optical purity of the molecule. acs.orgnih.govacs.org For instance, the amino alcohol products can be transformed into N-Boc derivatives, which then undergo further functionalization. acs.org

The development of chiral ligands is a significant area of research in asymmetric catalysis, aiming to achieve high levels of stereocontrol in chemical reactions. acs.orgmdpi.comscbt.comnih.gov The structural and electronic properties of these ligands, often featuring elements like ferrocenyl backbones or biphenyl (B1667301) structures, are crucial for their catalytic efficacy. scbt.comnih.gov The synthesis of such ligands from precursors like this compound highlights the importance of this compound as a starting material for creating complex and functionally diverse molecules. acs.orgacs.org The functionalization can also extend to the synthesis of pyrazole-type compounds, which are known to be versatile ligands in various chemical fields. nih.govnih.gov

Table 2: Derivatization of Amino Alcohols from this compound for Ligand Synthesis

Starting MaterialReaction TypeProduct ClassApplicationReference
Enantiopure aniline-containing amino alcoholsSelective alkylation and derivatizationChiral ligands, bases, benzoxazinesAsymmetric catalysis, chiral bases acs.orgnih.govacs.org
Aniline-containing amino alcoholsN-Boc protectionN-Boc protected amino alcoholsIntermediates for further functionalization acs.org

Mechanistic Investigations of Reactions Involving 2 2 Nitrophenyl 3 Phenyloxirane

Elucidation of Reaction Mechanisms (SN1-like versus SN2-like)

The ring-opening of epoxides can proceed through mechanisms that exhibit characteristics of both nucleophilic substitution reactions: a unimolecular (SN1) or a bimolecular (SN2) pathway. The preferred mechanism is highly dependent on the structure of the epoxide, the nature of the nucleophile, and the solvent conditions.

In reactions involving unsymmetrical epoxides like styrene (B11656) oxide, the presence of a phenyl group can stabilize a positive charge on the adjacent benzylic carbon. This stabilization makes a carbocation-like transition state more accessible, favoring an SN1-like mechanism. nsf.gov In such a mechanism, the rate-determining step is the cleavage of the C-O bond, forming a carbocation intermediate, which is then rapidly attacked by the nucleophile. This pathway typically leads to nucleophilic attack at the more substituted carbon atom. core.ac.uk For instance, the graphite (B72142) oxide-catalyzed ring-opening of styrene oxide with amines proceeds through an SN1 mechanism, with the nucleophile attacking the more sterically hindered benzylic carbon due to electronic effects. nsf.gov

Conversely, a concerted SN2-like mechanism involves the backside attack of the nucleophile on one of the epoxide carbons, leading to simultaneous bond-forming and bond-breaking with an inversion of stereochemistry. This pathway is generally favored at the less sterically hindered carbon atom. Studies on the reaction of styrene oxide with various nucleophiles have shown that the mechanism can be tuned. For example, with powerful nucleophiles in polar aprotic solvents, an SN2 mechanism is often favored. tesisenred.net The presence of an electron-withdrawing group, such as the nitro group in 2-(2-nitrophenyl)-3-phenyloxirane, is expected to destabilize an adjacent carbocation, thus disfavoring a pure SN1 pathway and potentially promoting a more SN2-like character. tesisenred.net

Mechanistic studies on para-substituted styrene oxides have revealed that the nature of the substituent on the phenyl ring influences the reaction pathway. Electron-donating groups can further stabilize a benzylic carbocation, promoting an SN1-like reaction, while electron-withdrawing groups have the opposite effect. nih.gov In the case of p-nitrostyrene oxide, reactions with nucleophiles like 4-(p-nitrobenzyl)pyridine (NBP) have been shown to proceed through an SN2 mechanism. researchgate.net This suggests that for this compound, a significant contribution from an SN2-like pathway is highly probable, especially in reactions with strong nucleophiles.

Characterization of Reactive Intermediates

The nature of the reactive intermediates in epoxide ring-opening reactions is intrinsically linked to the prevailing mechanism. In a pure SN1 reaction, a discrete carbocation intermediate is formed. For styrene oxide derivatives, this would be a benzylic carbocation, stabilized by resonance with the phenyl ring. The planarity of the carbocation allows for nucleophilic attack from either face, potentially leading to racemization if the carbon is a stereocenter.

In SN2 reactions, the key species is a transition state where the nucleophile, the epoxide carbon, and the leaving group oxygen are partially bonded. No true intermediate is formed in a fully concerted process. However, many epoxide ring-opening reactions exist on a mechanistic continuum between pure SN1 and SN2. In these borderline cases, the transition state may have significant carbocationic character, even though a free carbocation is not formed. This is often referred to as an "SN2-like" or "loose" transition state.

Computational studies have been instrumental in characterizing these transient species. For example, in the enzyme-catalyzed hydrolysis of para-nitrostyrene oxide, a covalent alkyl-enzyme intermediate is formed through nucleophilic attack by an aspartate residue of the enzyme. tesisenred.net In non-enzymatic reactions, the intermediates are more fleeting. Zirconium(IV) imido complexes have been used to mediate the ring-opening of styrene oxides, where the reaction proceeds through a metallacyclic intermediate. nih.gov

In the case of p-nitrostyrene oxide, its reaction with a zirconium imido complex did not lead to the expected epoxide opening but rather to a metathesis reaction involving the nitro group, highlighting the potential for alternative reactive pathways. nih.gov This underscores the importance of considering the specific reactants and conditions when predicting the nature of intermediates.

Kinetic and Thermodynamic Studies

Kinetic and thermodynamic studies provide quantitative data to support proposed reaction mechanisms. These include the analysis of kinetic isotope effects and the profiling of activation barriers and free energies.

The kinetic isotope effect (KIE) is a powerful tool for probing the rate-determining step of a reaction and the nature of the transition state. It is determined by comparing the reaction rates of a substrate with its isotopically labeled counterpart. A primary KIE is observed when a bond to the isotope is broken in the rate-determining step, while a secondary KIE arises from isotopic substitution at a position not directly involved in bond cleavage.

Studies on the oxidation of styrene and its deuterated isotopologues by O(3P) have provided insights into the transition state of electrophilic attack on the double bond, a process related to epoxidation. nih.govacs.org The observed secondary KIEs at the terminal carbon of the styrene double bond were inverse (kH/kD < 1), suggesting a change in hybridization from sp2 to sp3 in the rate-determining step, consistent with the formation of a three-membered ring or an intermediate. nih.gov

While direct KIE studies on the ring-opening of this compound are not available, data from analogous systems can offer predictions. For example, in the acid-catalyzed methanolysis of p-nitrostyrene oxide, carbon-13 and oxygen-18 KIEs have been measured to probe the transition state of the ring-opening. The following table presents kinetic isotope effect data for the oxidation of styrene isotopologues, which can serve as a model for understanding the electronic changes during electrophilic attack leading to epoxide formation.

*Data adapted from a study on the oxidation of styrene by O(3P). acs.org The KIE is calculated as the rate constant of the non-deuterated species divided by the rate constant of the deuterated species.

The inverse secondary KIEs observed in the table are indicative of a tightening of the bonds at the isotopically labeled position in the transition state relative to the reactant, which is characteristic of a change from sp2 to sp3 hybridization.

Computational chemistry provides a powerful means to map the energy landscape of a reaction, including the activation energies (ΔE‡ or ΔH‡) and Gibbs free energies of activation (ΔG‡) for transition states. These calculations can help to distinguish between competing mechanistic pathways.

For the ring-opening of epoxides, the activation barrier is highly dependent on the catalyst and the specific reaction pathway. For instance, computational studies on the aminolysis of epoxides have shown that Lewis acid catalysts can significantly lower the activation barrier for ring-opening. nsf.gov A kinetic study of the reaction of a zirconium imido complex with 2-methyl-2-nitropropane, a reaction that proceeds via metathesis, reported an activation enthalpy (ΔH‡) of 15 ± 2 kcal/mol and an activation entropy (ΔS‡) of -26 ± 3 cal/mol·K. nih.gov

The following table presents calculated activation barriers for the ring-opening of substituted epoxides under different catalytic conditions, illustrating the influence of substituents and catalysts on the reaction energetics.

*Data compiled from computational studies on epoxide ring-opening reactions. nsf.govmdpi.comscispace.com

These data highlight that the activation free energy for epoxide ring-opening can vary significantly depending on the specific epoxide, the nucleophile, and the presence of a catalyst. The positive Gibbs free energy of activation indicates that these reactions are not spontaneous and require an input of energy to proceed. The generally negative entropy of activation for bimolecular reactions suggests a more ordered transition state compared to the reactants.

Stereochemical Control and Chiral Purity in 2 2 Nitrophenyl 3 Phenyloxirane Chemistry

Enantioselective Synthesis and Transformations

The development of methods for the enantioselective synthesis of epoxides is a cornerstone of asymmetric catalysis. For 2-(2-nitrophenyl)-3-phenyloxirane, this involves the creation of one enantiomer in excess over the other. Various strategies have been developed for the asymmetric epoxidation of alkenes, often employing chiral catalysts to induce facial selectivity in the delivery of the oxygen atom to the double bond.

One prominent approach is the Corey-Chaykovsky reaction, which can be rendered asymmetric through the use of chiral ligands. For instance, catalytic asymmetric Corey-Chaykovsky epoxidation of ketones with dimethyloxosulfonium methylide using a heterobimetallic La-Li₃-BINOL complex (LLB) has proven effective for producing 2,2-disubstituted terminal epoxides in high enantioselectivity. nih.gov While this specific example focuses on terminal epoxides from ketones, the underlying principles of using a chiral catalyst to control the approach of a nucleophile to a prochiral center are broadly applicable. In the context of this compound, an analogous enantioselective epoxidation of trans-2-nitro-stilbene would be a direct route to the chiral epoxide.

The enantiomeric purity of the resulting epoxide is crucial for subsequent transformations where the initial stereochemistry dictates the stereochemical outcome of the product. Once obtained in an enantiopure or enantioenriched form, this compound can undergo a variety of stereospecific transformations. These reactions, often involving nucleophilic ring-opening, allow the transfer of chirality from the epoxide to a new, more complex molecule. The stereochemical integrity of these transformations is paramount, as any loss of enantiomeric purity would diminish the utility of the synthetic route.

Diastereoselectivity in Multi-Substituted Oxirane Reactions

When a molecule already contains a stereocenter and a new one is formed, the two possible products are diastereomers. The selective formation of one diastereomer over the other is known as diastereoselectivity. In reactions involving this compound, which itself has two stereocenters, any reaction that introduces a new stereocenter can lead to diastereomeric products.

The inherent stereochemistry of the oxirane ring can direct the approach of incoming reagents. This substrate-controlled diastereoselectivity is a powerful tool in organic synthesis. For example, in the ring-opening of a chiral epoxide with a nucleophile, the nucleophile may preferentially attack one of the two electrophilic carbon atoms of the oxirane ring. The trajectory of this attack is often influenced by steric hindrance and electronic factors imposed by the existing substituents (the 2-nitrophenyl and phenyl groups).

Consider a nucleophilic attack on this compound. The bulky phenyl and nitrophenyl groups can sterically hinder one face of the molecule, guiding the nucleophile to the opposite face. This can lead to a high degree of diastereoselectivity in the formation of the resulting amino alcohol or other ring-opened products. The relative orientation of the substituents in the product is thus directly related to the trans or cis configuration of the starting epoxide. For instance, the bromination of cyclohexene (B86901) results in the formation of two enantiomeric products, demonstrating how a reaction can generate specific stereoisomers. lasalle.edu

The table below illustrates the potential diastereomeric products from the reaction of a chiral nucleophile with a racemic mixture of trans-2-(2-nitrophenyl)-3-phenyloxirane.

Starting Epoxide EnantiomerChiral NucleophilePotential Diastereomeric Products
(2R,3S)-2-(2-Nitrophenyl)-3-phenyloxirane(R)-Nucleophile(R,S,R)-Product and (S,R,R)-Product
(2S,3R)-2-(2-Nitrophenyl)-3-phenyloxirane(R)-Nucleophile(S,R,R)-Product and (R,S,R)-Product

Inversion and Retention of Configuration at Stereocenters

The stereochemical fate of the carbon atoms of the oxirane ring during a reaction is a critical consideration. Nucleophilic ring-opening reactions of epoxides are classic examples where the stereochemistry of the product is directly linked to the reaction mechanism.

Typically, these reactions proceed via an S_N2-type mechanism. This involves a backside attack by the nucleophile on one of the carbon atoms of the epoxide ring, leading to an inversion of configuration at that stereocenter. ochemtutor.com The other stereocenter, which is not attacked, retains its original configuration. This stereospecific outcome is a highly predictable and reliable feature of epoxide chemistry.

For example, if a nucleophile attacks the C2 carbon of (2R,3S)-2-(2-nitrophenyl)-3-phenyloxirane, the resulting product will have the (S)-configuration at C2 and the (S)-configuration at C3 will be retained. Conversely, attack at the C3 carbon would lead to inversion at that center, resulting in an (R)-configuration, while the (R)-configuration at C2 is retained. The regioselectivity of the attack (i.e., whether the nucleophile attacks C2 or C3) will determine which of the two possible regioisomeric products is formed, each with a distinct and predictable stereochemistry.

In contrast, a reaction proceeding through an S_N1-type mechanism, which involves the formation of a carbocation intermediate, would lead to a loss of stereochemical information, resulting in a racemic mixture of products at the center of reaction. However, for epoxides, the concerted S_N2 pathway is far more common, making them excellent stereochemical templates.

Retention of configuration occurs when the stereochemistry at a chiral center remains unchanged during a reaction. ucla.edu In the context of the ring-opening of this compound, the stereocenter that is not attacked by the nucleophile undergoes retention of configuration. Understanding whether a reaction proceeds with inversion or retention of configuration is fundamental to planning a synthetic sequence that yields a product with the desired absolute stereochemistry. libretexts.orgrsc.org

The following table summarizes the expected stereochemical outcomes for the S_N2 ring-opening of a specific enantiomer of trans-2-(2-nitrophenyl)-3-phenyloxirane.

Starting Epoxide EnantiomerSite of Nucleophilic AttackStereochemical Outcome at Attacked CenterStereochemical Outcome at Unattacked Center
(2R,3S)C2Inversion (to S)Retention (S)
(2R,3S)C3Inversion (to R)Retention (R)

Theoretical and Computational Studies on 2 2 Nitrophenyl 3 Phenyloxirane

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, have been instrumental in modeling the properties of nitrophenyl derivatives. These methods provide a robust framework for understanding the electronic and geometric characteristics of molecules. While specific studies solely focused on 2-(2-Nitrophenyl)-3-phenyloxirane are not extensively documented in publicly available literature, the principles from related molecular systems can be applied to understand its expected behavior.

DFT methods, such as B3LYP, are widely used for their balance of accuracy and computational cost, making them suitable for calculating the properties of medium-sized organic molecules. Ab initio methods, while more computationally intensive, can offer higher accuracy for specific properties. The choice of basis set, such as the 6-31G(d,p) or 6-311+G(d,p), is also a critical factor in the precision of these calculations.

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

The electronic structure of a molecule is fundamental to its reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. For molecules containing nitro and phenyl groups, the HOMO is often localized on the phenyl ring, while the LUMO is associated with the electron-withdrawing nitro group.

The Molecular Electrostatic Potential (MEP) map is another valuable tool for predicting chemical reactivity. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In a molecule like this compound, the oxygen atom of the oxirane ring and the oxygen atoms of the nitro group are expected to be regions of negative potential (red/yellow), making them susceptible to electrophilic attack. Conversely, the areas around the hydrogen atoms and the phenyl ring are likely to exhibit positive potential (blue), indicating sites for nucleophilic attack.

Table 1: Hypothetical Frontier Orbital Energies for this compound

ParameterEnergy (eV)
HOMO-7.2
LUMO-2.5
HOMO-LUMO Gap4.7

Note: The values in this table are hypothetical and are presented for illustrative purposes, as specific experimental or computational data for this compound were not found in the searched literature.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful technique for mapping out the potential energy surface of a chemical reaction, allowing for the identification of transition states and the calculation of activation energies. This information is crucial for understanding reaction mechanisms and predicting reaction rates. For an epoxide like this compound, reactions often involve the opening of the strained three-membered ring.

Theoretical calculations can model the approach of a nucleophile or an electrophile to the oxirane ring, elucidating the preferred stereochemical and regiochemical outcomes. The presence of the bulky and electron-withdrawing 2-nitrophenyl group is expected to significantly influence the reaction pathway. By calculating the energies of the transition states for different possible reaction channels, the most likely mechanism can be determined.

Structure-Reactivity Relationship Predictions

The specific arrangement of atoms and functional groups in this compound dictates its reactivity. The ortho-nitro group on the phenyl ring is a strong electron-withdrawing group, which will significantly impact the electronic properties of the adjacent oxirane ring. This electron withdrawal can polarize the C-O bonds of the epoxide, making the carbon atoms more electrophilic and susceptible to nucleophilic attack.

Furthermore, the steric hindrance imposed by the ortho-nitrophenyl group can influence the direction of approach of incoming reagents, leading to specific stereochemical outcomes. Computational studies can quantify these steric and electronic effects, allowing for predictions of how the molecule will behave in different chemical environments.

Advanced Modeling of Substituent Effects on Reactivity

The influence of substituents on the reactivity of aromatic and heterocyclic systems is a well-established area of study in physical organic chemistry. Advanced computational models can provide a detailed understanding of how the nitro group and the phenyl group in this compound modulate its reactivity compared to unsubstituted or differently substituted oxiranes.

By systematically varying the substituents on the phenyl rings in silico and calculating the corresponding changes in properties like the HOMO-LUMO gap, atomic charges, and reaction activation energies, a quantitative structure-activity relationship (QSAR) can be developed. This allows for the prediction of the reactivity of a wide range of related compounds without the need for extensive experimental synthesis and testing. These models can dissect the contributions of inductive effects, resonance effects, and steric effects of the substituents.

Advanced Spectroscopic Characterization for Structural Elucidation of 2 2 Nitrophenyl 3 Phenyloxirane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For derivatives of 2-(2-nitrophenyl)-3-phenyloxirane, both one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques are indispensable for confirming the molecular framework and assigning the relative stereochemistry of the oxirane ring protons.

¹H NMR spectra provide information about the chemical environment and connectivity of protons. In a typical ¹H NMR spectrum of a 2,3-disubstituted oxirane, the protons on the epoxide ring (H-2 and H-3) are of particular interest. Their chemical shifts are influenced by the anisotropic effects of the adjacent phenyl and nitrophenyl rings. The coupling constant between these two protons (³JHH) is diagnostic of their relative stereochemistry. For a trans configuration, the coupling constant is typically small (around 2-4 Hz), while a cis configuration results in a larger coupling constant (around 5-7 Hz). The aromatic protons of the phenyl and 2-nitrophenyl groups appear as complex multiplets in the downfield region of the spectrum.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The chemical shifts of the oxirane carbons (C-2 and C-3) are typically found in the range of 50-70 ppm. The presence of the electron-withdrawing nitro group on the phenyl ring influences the chemical shifts of the aromatic carbons, which can be predicted and compared with empirical data.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning all proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks. It would show a cross-peak between the oxirane protons (H-2 and H-3), confirming their scalar coupling. It also helps to trace the connectivity within the aromatic spin systems.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). This experiment is vital for assigning the carbon signals based on their attached, and often more easily assigned, protons. For instance, the signals for C-2 and C-3 can be definitively assigned by their correlation to H-2 and H-3, respectively.

Table 1: NMR Spectroscopic Data for a Precursor to a this compound Derivative

CompoundTechniqueSolventChemical Shift (δ) / ppm
(S)-(-)-2-nitro-1-(2-nitrophenyl)ethanol epa.gov¹H NMR (400 MHz)CDCl₃8.08 (d, 1H), 7.96 (d, 1H), 7.76-7.73 (m, 1H), 7.55-7.51 (m, 1H), 5.91-5.87 (m, 1H), 4.80-4.76 (m, 1H), 4.67-4.61 (m, 1H) epa.gov
¹³C NMR (100 MHz)CDCl₃147.9, 134.8, 134.2, 129.5, 129.1, 124.9, 79.5, 67.2 epa.gov

Mass Spectrometry (HRMS, GC-MS) for Molecular Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For the structural confirmation of this compound, both high-resolution mass spectrometry (HRMS) and gas chromatography-mass spectrometry (GC-MS) are valuable.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. This is a critical step in confirming the identity of a newly synthesized compound. For this compound (C₁₄H₁₁NO₃), the expected exact mass can be calculated and compared with the experimental value to within a few parts per million (ppm), providing strong evidence for the proposed structure.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is useful for analyzing the purity of the compound and identifying any byproducts from the synthesis. The fragmentation pattern observed in the mass spectrum can also provide structural information. For instance, characteristic fragments would include the loss of the nitro group (NO₂), the phenyl group, and cleavage of the oxirane ring.

Table 2: Expected HRMS Data for this compound

CompoundFormulaCalculated Exact Mass [M+H]⁺Typical Fragmentation Pathways
This compoundC₁₄H₁₁NO₃242.0817Loss of NO₂, loss of C₆H₅, cleavage of oxirane ring

Vibrational Spectroscopy (IR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent functional groups.

Key expected vibrational frequencies include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Asymmetric and symmetric NO₂ stretching: Strong absorptions around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. The position of these bands can be indicative of the electronic environment of the nitro group.

C-O-C stretching of the oxirane ring: Characteristic bands in the region of 1250 cm⁻¹ (asymmetric stretch) and weaker bands around 800-950 cm⁻¹ (symmetric stretch).

C=C stretching of the aromatic rings: Multiple bands in the 1450-1600 cm⁻¹ region.

The table below shows IR data for a related nitro-aldol precursor.

Table 3: IR Spectroscopic Data for a Precursor to a this compound Derivative

CompoundTechniqueCharacteristic Bands (ν_max / cm⁻¹)
(S)-(-)-2-nitro-1-(2-nitrophenyl)ethanol epa.govKBr film3401 (O-H), 2919 (C-H), 1555 (NO₂ asym), 1382 (NO₂ sym), 1086 (C-O) epa.gov

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. By analyzing the diffraction pattern of a single crystal, the precise arrangement of atoms in the crystal lattice can be determined, providing unambiguous information about bond lengths, bond angles, and stereochemistry.

For a chiral molecule like this compound, X-ray crystallography can be used to:

Confirm the trans or cis relationship between the 2-nitrophenyl and phenyl substituents on the oxirane ring.

Determine the absolute configuration (e.g., (2R,3S) or (2S,3R)) if a suitable heavy atom is present or if anomalous dispersion techniques are used.

Provide detailed information about the conformation of the molecule in the solid state, including the dihedral angles between the aromatic rings and the oxirane ring.

A study on the crystal structure of a closely related compound, 2,3-Bis(2-nitrophenyl)oxirane , revealed a monoclinic P21/c space group. sphinxsai.com The oxirane group in this molecule makes dihedral angles of 74.08° and 66.18° with the two nitrophenyl rings. sphinxsai.com The crystal structure is stabilized by intermolecular C-H···O hydrogen bonds. sphinxsai.com This information provides a valuable model for understanding the solid-state structure of this compound.

Table 4: Crystallographic Data for 2,3-Bis(2-nitrophenyl)oxirane

ParameterValue sphinxsai.com
Compound2,3-Bis(2-nitrophenyl)oxirane
Crystal systemMonoclinic
Space groupP21/c
Unit cell dimensionsa (Å)7.936
b (Å)22.815
c (Å)7.0437
β (°)94.484

Chiroptical Spectroscopy (CD) for Enantiomeric Characterization

Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is a powerful technique for studying chiral molecules. CD measures the differential absorption of left and right circularly polarized light by a chiral sample. This technique is highly sensitive to the stereochemical features of a molecule and can be used to:

Distinguish between enantiomers, which will produce mirror-image CD spectra.

Determine the enantiomeric excess (ee) of a sample.

Investigate the absolute configuration by comparing the experimental CD spectrum with that of a known standard or with theoretical calculations.

For this compound, the CD spectrum would be dominated by electronic transitions associated with the aromatic chromophores (phenyl and nitrophenyl) and the oxirane ring. The coupling between these chromophores in a chiral environment gives rise to characteristic Cotton effects (positive or negative CD bands). The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the stereocenters in the oxirane ring. While specific CD data for the title compound is not available, studies on the oxirane chromophore itself provide a basis for interpreting such spectra. acs.org

Applications of 2 2 Nitrophenyl 3 Phenyloxirane in Contemporary Organic Synthesis Research

Building Blocks for Complex Molecular Architectures

The highly strained three-membered ring of epoxides makes them valuable intermediates in the synthesis of complex molecules. The ring-opening of epoxides can proceed through either SN1 or SN2 mechanisms, depending on the reaction conditions, allowing for the controlled introduction of various functional groups with specific stereochemistry. libretexts.org

While direct research on 2-(2-nitrophenyl)-3-phenyloxirane as a building block is not extensively documented, the utility of structurally related oxiranes is well-established. For instance, oxiranecarboxamides are recognized as key building blocks in the synthesis of natural products, such as the side chain of the anticancer drug Taxol. mt.comnih.govmdpi.com The selective ring-opening of these epoxides provides an efficient route to a variety of useful compounds, including isoserine derivatives and 2,3-epoxyketones. mt.comnih.govmdpi.com

The presence of the phenyl and nitrophenyl groups on the oxirane ring of this compound influences the regioselectivity of the ring-opening reaction. Under basic or nucleophilic conditions, attack is likely to occur at the less sterically hindered carbon, following an SN2 mechanism. libretexts.org Conversely, under acidic conditions, the reaction may proceed via an SN1-like mechanism, with the nucleophile attacking the more substituted carbon that can better stabilize a positive charge. libretexts.org This predictable reactivity allows for the diastereoselective synthesis of 1,2-difunctionalized compounds, which are valuable precursors for larger, more complex molecular architectures.

Precursors for Heterocyclic Compound Synthesis

The combination of an epoxide and a nitroaromatic group in this compound makes it a promising starting material for the synthesis of various nitrogen-containing heterocyclic compounds. The general strategy involves the ring-opening of the epoxide to generate a diol or an amino alcohol, followed by further transformations of the nitro group, such as reduction to an amine, which can then participate in cyclization reactions.

A prominent application of related 2-nitrophenylamino derivatives is in the synthesis of pharmaceuticals. For example, 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (B136983) is a key intermediate in the synthesis of the antipsychotic drug olanzapine. wikipedia.org This underscores the value of the 2-nitrophenylamino moiety as a precursor to complex heterocyclic systems.

Furthermore, the reduction of the nitro group in a molecule like this compound would yield an ortho-amino-substituted intermediate. Such intermediates are well-known precursors for the synthesis of quinolines and their derivatives. Various methods exist for the construction of the quinoline (B57606) ring system from such precursors, often involving condensation with a carbonyl compound or a related cyclization strategy. organic-chemistry.orgnih.gov The epoxide moiety can be strategically opened before or after the cyclization to introduce further diversity into the final heterocyclic structure.

Development of Chiral Synthons and Catalytic Components

The this compound molecule possesses two adjacent stereocenters at the carbon atoms of the oxirane ring. This inherent chirality makes it a valuable target for asymmetric synthesis and a potential chiral synthon for the construction of enantiomerically pure complex molecules. nih.gov The development of enantioselective methods for the synthesis of such epoxides, for instance, through the asymmetric epoxidation of the corresponding alkene, would provide access to either enantiomer of the molecule.

These chiral epoxides can then undergo stereospecific ring-opening reactions with a variety of nucleophiles to afford a range of enantiopure building blocks. nih.gov While specific applications of this compound as a chiral synthon are not widely reported, the general principle is a cornerstone of modern asymmetric synthesis. rsc.orgepa.gov

Moreover, the chiral backbone provided by the opened epoxide, coupled with the functionality of the aromatic rings, could be utilized in the design of chiral ligands for asymmetric catalysis. By appending coordinating groups to the molecule, it is conceivable to develop novel catalysts for a range of enantioselective transformations. The search for optimal catalysts for such applications often involves the screening of libraries of metal complex-ligand combinations. rsc.org

Role in Material Science Precursor Chemistry

The application of this compound in material science is an emerging area with potential, primarily stemming from the properties of its constituent functional groups. Epoxides are known to undergo ring-opening polymerization to form polyethers. mt.com The polymerization of this compound could lead to novel polymers with the nitrophenyl and phenyl side chains imparting specific properties, such as altered thermal stability, solubility, or optical characteristics. The copolymerization of epoxides with molecules like carbon dioxide can also lead to the formation of polycarbonates, a class of commercially important polymers. mt.com

Furthermore, the presence of the nitrophenyl group suggests potential applications in the field of advanced materials. A related compound, 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, known as ROY, is famous for its extensive polymorphism, exhibiting multiple crystal forms with different colors. wikipedia.org This phenomenon is of great interest in material science for applications in pigments, sensors, and smart materials. The ability of the 2-nitrophenyl group to influence crystal packing and potentially lead to interesting solid-state properties like piezochromism (color change with pressure) makes this compound and its derivatives interesting candidates for investigation in materials chemistry. wikipedia.org

Future Directions and Emerging Research Avenues for 2 2 Nitrophenyl 3 Phenyloxirane

Exploration of Novel Catalytic Systems for Transformations

The development of efficient catalytic systems is paramount to harnessing the synthetic utility of 2-(2-nitrophenyl)-3-phenyloxirane. The inherent reactivity of the epoxide ring allows for a variety of ring-opening reactions, which can be controlled and accelerated through catalysis.

Future research should focus on the following areas:

Asymmetric Catalysis: A primary avenue of investigation will be the development of chiral catalysts for the enantioselective ring-opening of the racemic epoxide. This would provide access to enantiopure derivatives, which are of high value in medicinal chemistry and materials science. Systems based on chiral Lewis acids (e.g., complexes of titanium, aluminum, or chromium with chiral ligands) or organocatalysts (e.g., chiral phosphoric acids or amines) could be explored for reactions with various nucleophiles.

Transition Metal Catalysis: Beyond Lewis acids, transition metals can catalyze a broader range of transformations. For instance, palladium or nickel catalysts could enable cross-coupling reactions where the epoxide acts as an electrophile. Gold or platinum catalysts might facilitate intramolecular rearrangements or cyclization reactions, potentially leading to novel heterocyclic frameworks.

Biocatalysis: The use of enzymes, such as epoxide hydrolases or dehalogenases, offers a highly selective and environmentally benign approach to epoxide transformation. Screening for and engineering enzymes that can accept this compound as a substrate could yield highly specific and efficient synthetic routes.

An illustrative research target in this area could be the enantioselective addition of nucleophiles, as summarized in the hypothetical data table below.

Table 1: Illustrative Data for Proposed Asymmetric Ring-Opening Reactions

EntryCatalyst SystemNucleophileProposed ProductHypothetical Yield (%)Hypothetical Enantiomeric Excess (%)
1Chiral Salen-Co(III) ComplexWater1-(2-Nitrophenyl)-2-phenyl-1,2-ethanediol9598
2Chiral Phosphoric AcidAniline2-Anilino-1-(2-nitrophenyl)-2-phenylethanol8892
3Ti(OiPr)₄ / L-tartrateAzide (TMSN₃)2-Azido-1-(2-nitrophenyl)-2-phenylethanol9195

Sustainable and Green Chemistry Approaches

Aligning the synthesis and transformation of this compound with the principles of green chemistry is a critical future direction. This involves minimizing waste, reducing energy consumption, and using less hazardous materials.

Key green chemistry avenues include:

Mechanochemistry: Performing reactions in the solid state by grinding or milling can significantly reduce or eliminate the need for solvents, leading to cleaner reaction profiles and easier product isolation. The synthesis of the parent oxirane or its subsequent transformations could be explored using mechanochemical methods.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters (temperature, pressure, mixing), which can lead to higher yields, improved safety, and easier scalability. The inherent safety advantages are particularly relevant when dealing with nitrated organic compounds.

Benign Solvents: Research into replacing traditional volatile organic solvents with greener alternatives such as water, supercritical fluids (like CO₂), or bio-based solvents (e.g., Cyrene™ or 2-methyltetrahydrofuran) for the synthesis and reactions of this oxirane is essential.

Integrated Reaction Sequences and One-Pot Synthesis

To enhance synthetic efficiency, future work should target the integration of multiple reaction steps into single-pot procedures. This strategy avoids the lengthy and often wasteful isolation and purification of intermediates. The unique combination of functional groups in this compound makes it an ideal candidate for such approaches.

Potential one-pot sequences to investigate include:

Epoxidation/Ring-Opening: A one-pot process starting from 2-nitrochalcone (B191979) could involve an initial epoxidation step followed by an in situ catalyst-mediated ring-opening with a chosen nucleophile.

Ring-Opening/Nitro Group Reduction: A powerful sequence would involve the initial ring-opening of the epoxide, followed by the selective reduction of the nitro group. This would rapidly generate complex and densely functionalized amino alcohol derivatives, which are valuable building blocks.

Domino and Cascade Reactions: The design of cascade reactions, where the product of an initial transformation triggers subsequent reactions, is a highly sophisticated goal. For example, the ring-opening of the epoxide could unveil a reactive intermediate that undergoes an intramolecular cyclization, potentially involving the nitro group or one of the phenyl rings.

Table 2: Proposed One-Pot Synthesis of Functionalized Amino Alcohols

EntryStarting MaterialReagentsProposed Final ProductHypothetical Overall Yield (%)
1This compound1. NaN₃, NH₄Cl; 2. H₂, Pd/C2-Amino-1-(2-aminophenyl)-2-phenylethanol75
21-(2-Nitrophenyl)-2-phenylethene1. m-CPBA; 2. Benzylamine; 3. Fe, HCl2-(Benzylamino)-1-(2-aminophenyl)-2-phenylethanol68
32-Nitrobenzaldehyde1. Wittig reagent (benzyl); 2. DMD; 3. NaBH₄, NiCl₂1-(2-Aminophenyl)-2-phenylethanol70

Advanced Mechanistic Insights through Combined Experimental and Computational Studies

A fundamental understanding of the reaction mechanisms governing the transformations of this compound is crucial for rational reaction design and optimization. A synergistic approach combining experimental techniques with computational modeling will be essential.

Kinetic Studies: Detailed kinetic analysis of catalytic and non-catalytic reactions can help elucidate reaction orders, activation parameters, and the role of different species in the rate-determining step.

In Situ Spectroscopy: Techniques such as NMR, IR, and Raman spectroscopy can be used to monitor reactions in real-time, allowing for the detection of transient intermediates and providing direct evidence for proposed mechanistic pathways.

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model reaction profiles, map potential energy surfaces, and visualize transition state geometries. Such studies can provide deep insights into regioselectivity and stereoselectivity, explain the role of catalysts, and predict the feasibility of novel, yet-to-be-tested reaction pathways. For instance, computational studies could clarify whether a given polar reaction proceeds through a concerted, one-step mechanism or a stepwise pathway involving a zwitterionic intermediate.

By pursuing these interconnected research avenues, the scientific community can fully elucidate the chemical character of this compound and establish it as a valuable tool for constructing complex molecules with potential applications across the chemical sciences.

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